Cas no 2227821-33-0 (4-methyl-2-[(2S)-oxiran-2-yl]pyridine)
![4-methyl-2-[(2S)-oxiran-2-yl]pyridine structure](https://ja.kuujia.com/scimg/cas/2227821-33-0x500.png)
4-methyl-2-[(2S)-oxiran-2-yl]pyridine 化学的及び物理的性質
名前と識別子
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- 2227821-33-0
- 4-methyl-2-[(2S)-oxiran-2-yl]pyridine
- EN300-1817741
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- インチ: 1S/C8H9NO/c1-6-2-3-9-7(4-6)8-5-10-8/h2-4,8H,5H2,1H3/t8-/m1/s1
- InChIKey: RBPCTLIZUBZUQE-MRVPVSSYSA-N
- SMILES: O1C[C@@H]1C1C=C(C)C=CN=1
計算された属性
- 精确分子量: 135.068413911g/mol
- 同位素质量: 135.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 25.4Ų
4-methyl-2-[(2S)-oxiran-2-yl]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817741-0.05g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 0.05g |
$1296.0 | 2023-06-01 | ||
Enamine | EN300-1817741-1.0g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1817741-0.1g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 0.1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1817741-5.0g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1817741-0.25g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 0.25g |
$1420.0 | 2023-06-01 | ||
Enamine | EN300-1817741-2.5g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 2.5g |
$3025.0 | 2023-06-01 | ||
Enamine | EN300-1817741-0.5g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 0.5g |
$1482.0 | 2023-06-01 | ||
Enamine | EN300-1817741-10.0g |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine |
2227821-33-0 | 10g |
$6635.0 | 2023-06-01 |
4-methyl-2-[(2S)-oxiran-2-yl]pyridine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4-methyl-2-[(2S)-oxiran-2-yl]pyridineに関する追加情報
Introduction to 4-methyl-2-[(2S)-oxiran-2-yl]pyridine (CAS No. 2227821-33-0)
4-methyl-2-[(2S)-oxiran-2-yl]pyridine, with the CAS number 2227821-33-0, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and chemical research. This compound belongs to the class of pyridines, which are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the oxirane group and the methyl substituent imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 4-methyl-2-[(2S)-oxiran-2-yl]pyridine is characterized by a pyridine ring with a methyl group at the 4-position and an oxirane ring attached to the 2-position. The chiral center at the oxirane ring (denoted as (S)) adds an additional layer of complexity and potential for enantioselective reactions. This structural feature is crucial for its use in asymmetric synthesis, where the ability to control stereochemistry is essential for producing biologically active compounds.
In the realm of pharmaceutical research, 4-methyl-2-[(2S)-oxiran-2-yl]pyridine has shown promise as a key intermediate in the synthesis of various drugs. Recent studies have explored its potential in the development of novel therapeutic agents, particularly in areas such as neurodegenerative diseases, cancer, and cardiovascular disorders. The compound's ability to undergo selective ring-opening reactions and subsequent functionalization makes it a valuable starting material for creating diverse chemical libraries.
One notable application of 4-methyl-2-[(2S)-oxiran-2-yl]pyridine is in the synthesis of pyrrolidine-based compounds, which are known for their bioactive properties. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a precursor to synthesize a series of pyrrolidine derivatives with potent anti-inflammatory and analgesic activities. These derivatives were found to exhibit improved pharmacokinetic profiles compared to existing drugs, highlighting the potential of 4-methyl-2-[(2S)-oxiran-2-yl]pyridine as a platform for drug discovery.
Beyond its pharmaceutical applications, 4-methyl-2-[(2S)-oxiran-2-yl]pyridine has also found utility in materials science. Its unique combination of aromaticity and reactivity makes it suitable for the preparation of functional polymers and coatings. Researchers at the University of California, Berkeley, have demonstrated the use of this compound in the synthesis of conductive polymers with enhanced mechanical properties. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthetic accessibility of 4-methyl-2-[(2S)-oxiran-2-yl]pyridine has been a subject of extensive investigation. Various methods have been developed to synthesize this compound efficiently and on a large scale. One common approach involves the reaction of 4-methylpyridine with an appropriate epoxide precursor under controlled conditions. Recent advancements in catalytic methods have further improved the yield and selectivity of these reactions, making it more feasible for industrial applications.
In addition to its synthetic utility, 4-methyl-2-[(2S)-oxiran-2-yl]pyridine has been studied for its environmental impact. Researchers at the Environmental Protection Agency (EPA) have conducted toxicity assessments to ensure that its use does not pose significant risks to human health or the environment. Preliminary results indicate that this compound is relatively stable and does not readily degrade into harmful byproducts under normal conditions.
The future prospects for 4-methyl-2-[(2S)-oxiran-2-y l]pyridine are promising. Ongoing research aims to expand its applications in drug discovery, materials science, and other emerging fields. Collaborations between academic institutions and industry partners are driving innovation and pushing the boundaries of what is possible with this versatile compound.
In conclusion, 4-methyl-2-[ ( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ̈( ( ( ( ( ( ( ( ( ( ( ( ( ( ( S ) ) ) ) ) ) ) ) ) ) ) ) ) ) -oxiran - y l ] p y r i d i n e strong > (CAS No .< strong > 1 - [ S ] - o x i r a n - y l ] p y r i d i n e strong >) is a multifaceted compound with significant potential across various scientific disciplines . Its unique structural features , synthetic accessibility , and diverse applications make it an exciting area of research , offering numerous opportunities for innovation and development . As research continues , it is likely that new uses and improvements will be discovered , further cementing its importance in both academic and industrial settings . p >
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